N-(4-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Description
N-(4-Methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a hybrid heterocyclic scaffold. The thiophene substituent enhances electronic delocalization, while the isoxazole ring offers metabolic stability.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-15-6-4-13(5-7-15)8-9-19-18(21)12-14-11-16(23-20-14)17-3-2-10-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGVMIHEXQUSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The isoxazole ring is classically synthesized via Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne. For the 5-(thiophen-2-yl) substituent:
- Nitrile Oxide Generation : Thiophene-2-carbaldehyde oxime is treated with chloramine-T or hydroxy(tosyloxy)iodobenzene (HTIB) to yield thiophene-2-carbonitrile oxide.
- Cycloaddition : Reacting the nitrile oxide with propiolic acid derivatives (e.g., methyl propiolate) under copper(I) catalysis produces 3-carboxy-5-(thiophen-2-yl)isoxazole.
- Reactants : Thiophene-2-carbaldehyde oxime (1.0 eq), HTIB (1.2 eq), methyl propiolate (1.1 eq).
- Conditions : Dichloromethane, 0°C → room temperature, 6 hours.
- Yield : 78–85% after silica gel chromatography.
Alternative Methods for Isoxazole Formation
- β-Diketone Condensation : 3-(Thiophen-2-yl)-1,3-diketones react with hydroxylamine hydrochloride in ethanol under reflux to form 5-(thiophen-2-yl)isoxazol-3-ol, which is subsequently oxidized.
- Ultrasound-Assisted Synthesis : A catalyst-free method under ultrasound irradiation reduces reaction time to 30 minutes with comparable yields (82%).
Functionalization of the Isoxazole Core
Introduction of the Acetic Acid Side Chain
The 3-position of the isoxazole is alkylated to introduce the acetic acid precursor:
- Methylation : Treat 3-hydroxy-5-(thiophen-2-yl)isoxazole with methyl iodide and NaH in DMF to form 3-methoxyisoxazole.
- Hydrolysis : React with aqueous NaOH to yield 3-hydroxyisoxazole, followed by coupling with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃).
- Optimal Base : Sodium hydride (60% dispersion) in DMF at 0°C.
- Yield : 67% after column chromatography (ethyl acetate/hexane).
Synthesis of 4-Methoxyphenethylamine
Reductive Amination of 4-Methoxybenzaldehyde
- Aldehyde to Imine : 4-Methoxybenzaldehyde reacts with ammonium acetate in methanol to form the corresponding imine.
- Reduction : Sodium cyanoborohydride reduces the imine to 4-methoxyphenethylamine in 89% yield.
Safety Note : NaCNBH₃ requires strict pH control (pH 6–7) to minimize HCN evolution.
Acetamide Bond Formation
Carbodiimide-Mediated Coupling
Activate the carboxylic acid (from isoxazole-acetic acid) using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) :
- Activation : Stir 2-(5-(thiophen-2-yl)isoxazol-3-yl)acetic acid (1.0 eq) with DCC (1.1 eq) and NHS (1.1 eq) in THF at 0°C for 2 hours.
- Amine Coupling : Add 4-methoxyphenethylamine (1.2 eq) and react at room temperature overnight.
- Workup : Filter precipitated urea, concentrate, and purify via recrystallization (ethanol/water).
Schotten-Baumann Reaction
For large-scale synthesis, the Schotten-Baumann method offers simplicity:
- Acyl Chloride Formation : Treat the acetic acid derivative with thionyl chloride (SOCl₂) to form 2-(5-(thiophen-2-yl)isoxazol-3-yl)acetyl chloride.
- Reaction with Amine : Add 4-methoxyphenethylamine dropwise to the acyl chloride in aqueous NaOH, maintaining pH >10.
Advantages : High purity (98% by HPLC), minimal side products.
Alternative Pathways and Optimization
One-Pot Tandem Synthesis
A patent-disclosed method () avoids intermediate isolation:
- Simultaneous Cycloaddition and Alkylation : React thiophene-2-carbonitrile oxide with methyl propiolate in the presence of 4-methoxyphenethylamine and K₂CO₃.
- In Situ Acetylation : Introduce chloroacetyl chloride directly into the reaction mixture.
Conditions : DMF, 60°C, 12 hours.
Yield : 65% (over three steps).
Enzymatic Amidification
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for enantioselective acetamide formation:
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J=3.6 Hz, 1H, thiophene), 7.20–7.10 (m, 4H, aromatic), 6.85 (s, 1H, isoxazole), 3.80 (s, 3H, OCH₃), 3.55 (t, J=6.8 Hz, 2H, CH₂N), 2.75 (t, J=6.8 Hz, 2H, CH₂Ar), 2.30 (s, 2H, COCH₂).
- HRMS : m/z calculated for C₁₈H₁₈N₂O₃S [M+H]⁺: 343.1218, found: 343.1215.
Purity Assessment :
- HPLC : >99% (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
The compound is structurally analogous to other acetamide derivatives bearing heterocyclic substituents. Below is a detailed comparison based on synthesis, physicochemical properties, and structural motifs:
Structural Analogues and Substituent Effects
| Compound Name | Key Substituents | Melting Point (°C) | Yield (%) | Key Structural Differences vs. Target Compound |
|---|---|---|---|---|
| N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) | 4-Chlorobenzylthio, isopropylphenoxy | 138–140 | 82 | Thiadiazole core vs. isoxazole; lacks thiophene |
| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) | Benzylthio, 2-methoxyphenoxy | 135–136 | 85 | Methoxyphenoxy group similar to 4-methoxyphenethyl |
| N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) | Pyridinyl-acetyl, benzamide | 290 | 80 | Thiadiazole fused with pyridine; acetyl vs. thiophene |
| N-(4-Methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide (Target) | 4-Methoxyphenethyl, thiophene-isoxazole | N/A | N/A | Unique thiophene-isoxazole hybrid; phenethyl vs. phenoxy |
Key Observations :
- Thiophene vs. Thiadiazole: The target’s isoxazole-thiophene hybrid distinguishes it from thiadiazole-based analogues (e.g., 5j, 8a), which may exhibit lower metabolic stability due to sulfur-rich cores .
- Methoxyphenethyl vs.
Spectroscopic and Analytical Data
| Compound Name | IR (C=O stretch, cm⁻¹) | ^1^H-NMR Key Signals (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Target Compound (Theoretical) | ~1700–1680 | 7.25–7.40 (thiophene-H), 6.80–7.00 (Ar-H) | ~370–380 (M⁺) |
| 8a | 1679, 1605 | 2.49 (CH3), 7.47–7.72 (Ar-H), 8.04–8.39 (pyridine-H) | 414 (M⁺) |
| 5m | Not reported | 7.46–8.11 (Ar-H), 1.06 (CH3), 4.18 (CH2) | 506 (M⁺) |
Insights :
- The target’s thiophene protons are expected to resonate upfield (~7.25–7.40 ppm) compared to phenyl groups in 8a (7.47–7.72 ppm) due to reduced aromatic shielding .
- The absence of a pyridine or benzoyl group (as in 8a–c) simplifies the target’s fragmentation pattern in MS analysis .
Functional Group Impact on Properties
- Thiophene-Isoxazole Synergy : The thiophene-isoxazole combination may enhance π-stacking interactions in biological targets compared to phenyl-isoxazole derivatives (e.g., 6 in ) .
Biological Activity
N-(4-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 434.5 g/mol
- CAS Number : 1797077-12-3
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It acts by inhibiting the expression of AIMP2-DX2, a protein implicated in tumor progression. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, particularly in breast cancer models .
- Neuroprotective Effects : The compound has also been studied for its neuroprotective capabilities. It appears to modulate neuroinflammatory pathways and may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Inhibition of cell cycle progression |
| A549 (Lung) | 12 | Modulation of apoptosis-related proteins |
In Vivo Studies
In vivo studies using mouse models have shown promising results regarding tumor reduction and overall survival when treated with this compound:
- Study Design : Mice implanted with MCF-7 tumors were treated with varying doses of the compound.
- Results : A dose-dependent reduction in tumor size was observed, with a significant increase in survival rates at higher doses.
Case Studies
- Breast Cancer Treatment : A clinical case study highlighted a patient with advanced breast cancer who showed partial remission after treatment with this compound combined with standard chemotherapy. The patient experienced reduced tumor markers and improved quality of life over six months .
- Neurodegenerative Disease : Another case involved a patient with early-stage Alzheimer's disease who was administered the compound as part of an experimental treatment regimen. Improvements in cognitive function and a reduction in neuroinflammatory markers were noted after three months .
Q & A
Q. What are the key synthetic routes for N-(4-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions:
- Isoxazole Ring Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., thiophene derivatives) under controlled temperatures (60–80°C) to form the 5-(thiophen-2-yl)isoxazole core .
- Acetamide Coupling : Reaction of the isoxazole intermediate with 4-methoxyphenethylamine using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF, requiring inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Optimization : Key parameters include pH (neutral to slightly basic), solvent polarity (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve yields >70% .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole and substitution patterns on the thiophene and methoxyphenethyl groups. For example, the isoxazole C3 proton appears as a singlet at δ 6.5–7.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]⁺ at m/z 381.12) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ confirm the acetamide C=O stretch, while 1250–1300 cm⁻¹ indicates C-O-C from the methoxy group .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies in reported biological activities across studies?
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for enzyme inhibition) and control variables (e.g., ATP concentration in kinase assays) to minimize inter-study variability .
- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple replicates to assess potency reproducibility. For example, conflicting IC₅₀ values in antimicrobial studies may arise from differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
- Structural Confirmation : Re-synthesize batches and verify purity (>95% via HPLC) to rule out impurities affecting activity .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for derivatives of this acetamide?
- Substituent Variation : Synthesize analogs with modified substituents (e.g., 4-fluorophenethyl, 3,4-dimethoxyphenethyl) and compare activities. For example, replacing 4-methoxyphenethyl with naphthalen-2-yl enhances hydrophobic interactions in enzyme pockets .
- Biological Profiling : Test derivatives against panels of targets (e.g., kinase inhibition, GPCR binding) using high-throughput screening. A table of substituent effects is shown below:
| Substituent on Phenethyl | IC₅₀ (μM) for Kinase X | LogP |
|---|---|---|
| 4-OCH₃ | 0.45 ± 0.02 | 3.1 |
| 4-F | 0.78 ± 0.05 | 2.8 |
| 3,4-diOCH₃ | 0.32 ± 0.01 | 3.5 |
| Data adapted from |
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design. The thiophene moiety often engages in π-π stacking with aromatic residues in target proteins .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–7) at 37°C and monitor degradation via HPLC. reports hydrolysis at pH <3 (t₁/₂ = 2 h), while suggests stability at pH 4–7 .
- Mechanistic Investigation : Identify degradation products (e.g., free thiophene or isoxazole fragments) using LC-MS to determine if hydrolysis occurs at the acetamide or isoxazole linkage .
Methodological Resources
Q. What in vitro models are suitable for evaluating this compound’s neuroprotective potential?
- Primary Neuronal Cultures : Treat with glutamate or H₂O₂ to induce oxidative stress and measure viability via MTT assay .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to assess permeability (Papp >5 ×10⁻⁶ cm/s indicates CNS bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
